Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate
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Overview
Description
Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a phenylsulfonyl group, and an ethyl ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Esterification: The ethyl ester group is formed by esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target. The thiophene ring can participate in π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Ethyl 3-amino-4-(methylsulfonyl)-2-thiophenecarboxylate: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Ethyl 3-amino-4-(phenylsulfonyl)-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The phenylsulfonyl group enhances its stability and reactivity, while the thiophene ring provides a versatile platform for further functionalization.
Biological Activity
Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring, an amino group, and a phenylsulfonyl moiety. The presence of these functional groups contributes to its biological activity by enhancing binding affinities with various biological targets.
The mechanism of action of this compound is multifaceted:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Anticancer Properties : The phenylsulfonyl group may enhance the compound's ability to interact with specific enzymes or receptors involved in cancer cell proliferation. It has been suggested that this compound may act as an inhibitor of protein kinase B (Akt), which plays a critical role in cancer cell survival and proliferation .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The following table summarizes findings related to its anticancer effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis via Akt inhibition |
MCF-7 (breast cancer) | 10 | Cell cycle arrest at G1 phase |
A549 (lung cancer) | 20 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent in cancer treatment.
Case Studies
- Case Study on Antimicrobial Resistance : A recent study investigated the use of this compound as a potential treatment for antibiotic-resistant infections. The compound was effective in reducing bacterial load in infected animal models, suggesting its utility in combating resistant strains.
- Clinical Trials for Cancer Treatment : Ongoing clinical trials are assessing the efficacy of this compound in patients with advanced cancer. Preliminary results indicate promising responses, particularly among patients with tumors expressing high levels of Akt .
Properties
Molecular Formula |
C13H13NO4S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H13NO4S2/c1-2-18-13(15)12-11(14)10(8-19-12)20(16,17)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
InChI Key |
FWDLUHOEWMKEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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